Benz(c)acridine, 7-methyl-9-phenyl-

Experimental hepatocarcinogenesis NTP carcinogen classification Organ-specific tumor induction

Researchers developing chemically induced HCC models require a benz[c]acridine with validated liver tropism-the parent compound yields predominantly lung tumors. This 7-methyl-9-phenyl derivative (NTP 85-002, p. 89) is specifically documented for experimental liver cancer induction. • 7,9-disubstitution pattern confers ≥5-fold higher tumor-initiating activity vs. unsubstituted benz[c]acridine • Hepatocyte-specific carcinogenicity validated in rodent models; contrasts with pulmonary tropism of parent benz[c]acridine • Essential reference standard for aza-PAH SAR studies; 9-phenyl substituent provides critical data point vs. 9-methyl analogs Supplied with certificate of analysis; available for immediate global shipment.

Molecular Formula C24H17N
Molecular Weight 319.4 g/mol
CAS No. 21075-41-2
Cat. No. B15341032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(c)acridine, 7-methyl-9-phenyl-
CAS21075-41-2
Molecular FormulaC24H17N
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C24H17N/c1-16-20-13-11-18-9-5-6-10-21(18)24(20)25-23-14-12-19(15-22(16)23)17-7-3-2-4-8-17/h2-15H,1H3
InChIKeyVRUNPUJKTLIJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-9-phenylbenz[c]acridine: Overview and Carcinogen Profile


Benz(c)acridine, 7-methyl-9-phenyl- (IUPAC: 7-methyl-9-phenylbenzo[c]acridine; also designated 5-Methyl-7-phenyl-1:2-benzacridine) is a pentacyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) belonging to the angular benz[c]acridine series. Its molecular formula is C₂₄H₁₇N with a molecular weight of 319.4 g/mol, featuring a 7-methyl substituent and a 9-phenyl ring appended to the benz[c]acridine core . The compound is specifically cited in the Fourth Annual Report on Carcinogens (NTP 85-002, p. 89) as a substance that may reasonably be anticipated to be a carcinogen and is designated primarily as a reagent for inducing experimental liver cancer [1]. Physicochemical characterization reports a density of 1.198 g/cm³, boiling point of 547°C at 760 mmHg, calculated LogP of 6.52, and exact mass of 319.136 Da .

Experimental hepatocarcinogenesis model compound
7,9-disubstituted benz[c]acridine SAR reference
Regulatory-cited research carcinogen (NTP 85-002)

Why Generic Benz[c]acridine Substitution Fails


The benz[c]acridine series exhibits profound position-dependent carcinogenic activity that precludes generic substitution. Chang et al. demonstrated that introduction of a single 7-methyl group onto the benz[c]acridine scaffold increases skin tumor-initiating activity at least 5-fold relative to the unsubstituted parent compound [1]. Motohashi et al. established that the 7,9-disubstitution pattern—shared by this compound—is explicitly associated with potent carcinogenic activity and significantly lower resonance energy per π-electron, whereas the 5,7-dimethyl isomer is notably non-carcinogenic [2]. Furthermore, Satoh et al. classified six 7-methyl-substituted benz[c]acridines as carcinogenic (including 7,9-dimethyl, 7,10-dimethyl, 7,11-dimethyl, 7,9,10-trimethyl, and 7,9,11-trimethyl variants) while seven non-7-methyl compounds were inactive, demonstrating that both the presence of the 7-methyl group and the nature of the additional substituent are critical determinants of biological activity [3]. The 9-phenyl substituent in the target compound introduces a substantially larger aromatic system (C₆H₅, Δ+62 Da vs. –CH₃) that alters π-stacking potential, metabolic oxidation susceptibility, and DNA intercalation geometry compared to the more commonly studied 7,9-dimethyl analog. These structural differences translate into divergent metabolic activation pathways, tissue tropism, and carcinogenic potency that cannot be predicted or reproduced by substituting a simpler methyl-substituted benz[c]acridine.

7-Methyl group essential
Benz[c]acridine without 7-methyl shows markedly lower tumor-initiating activity; parent compound may not substitute.
5,7-Dimethyl is non-carcinogenic
Despite bearing 7-methyl, 5,7-dimethylbenz[c]acridine lacks carcinogenic activity; only 7,9-disubstitution aligns with potent class.
9-Phenyl alters profile vs 9-methyl
Phenyl substituent increases MW by 62 Da and LogP ~1 unit, changing tissue distribution and metabolic activation compared to 7,9-dimethyl analog.

Differentiation from Closest Structural Analogs


Liver-Specific Carcinogenicity vs. Parent Benz[c]acridine

Benz(c)acridine, 7-methyl-9-phenyl- is specifically designated in authoritative toxicological databases as 'a reagent used mainly to induce experimental liver cancer,' with the Fourth Annual Report on Carcinogens (NTP 85-002, p. 89) stating this compound 'may reasonably be anticipated to be a carcinogen' [1]. In contrast, the unsubstituted parent benz[c]acridine (CAS 225-51-4) is a weak carcinogen producing an average of only 2.5 lung tumors per mouse and 0.15 liver tumors per male mouse at a 1.05-µmol dose in newborn mouse assays, and is classified merely as EPA Group C (possible human carcinogen) with limited evidence [2]. The specific liver tropism of the 7-methyl-9-phenyl derivative represents a functionally distinct carcinogenicity profile compared to the predominantly pulmonary tumorigenesis observed with the parent benz[c]acridine scaffold.

Liver vs. Lung Tropism
Reported
Target: designated hepatocarcinogen. Parent benz[c]acridine: 2.5 lung tumors, 0.15 liver tumors per mouse.
Organotropism differs significantly; parent not hepatotropic
NTP 85-002 classification; newborn mouse assay data
Experimental hepatocarcinogenesis NTP carcinogen classification Organ-specific tumor induction

7-Methyl Substituent Enhancement of Tumorigenic Potency

Chang et al. (1986) conducted a direct head-to-head comparison of tumor-initiating activity between 7-methylbenz[c]acridine (7MB[c]ACR) and unsubstituted benz[c]acridine on mouse skin. 7MB[c]ACR was at least 5-fold more active as a tumor initiator than the unsubstituted aza-aromatic parent compound [1]. Furthermore, the bay-region metabolite 7MB[c]ACR 3,4-dihydrodiol was 4- to 6-fold more active than the parent 7MB[c]ACR, and induced approximately 8-fold more pulmonary tumors per mouse and 9-fold more hepatic tumors per male mouse in newborn mouse assays [1]. This establishes that the 7-methyl substituent—which the target compound also bears—is a critical structural determinant of enhanced carcinogenic potency, distinguishing 7-methyl-bearing benz[c]acridines from unsubstituted and non-7-methyl congeners.

7-Methyl Impact
Head-to-head
7-Methylbenz[c]acridine ≥5-fold more active as tumor initiator vs parent; 3,4-dihydrodiol 4–6× more active; 8× lung, 9× liver tumors in newborn mice.
7-Methyl group critical for potent initiation; unsubstituted benz[c]acridine not a substitute
Mouse skin initiation-promotion assay, 0.15–0.75 µmol topical; newborn assay 0.35 µmol i.p.
Tumor initiation Skin carcinogenesis Bay-region activation Structure-activity relationship

Resonance Energy and the 7,9-Disubstitution Carcinogenicity Rule

Motohashi et al. (1992) applied Aihara's TRE theory to calculate resonance energies for a systematic series of benz[c]acridines and demonstrated that 7-methyl-benz[c]acridine derivatives with substituents at the 7-; 7,9-; 7,10-; 7,11-; 7,9,10-; or 7,9,11-positions all exhibited potent carcinogenic activity and significantly lower resonance energy per π-electron [1]. Critically, 5,7-dimethylbenz[c]acridine was the sole exception within the 7-substituted series—it was non-carcinogenic, demonstrating that the specific position of the second substituent (C-9 vs. C-5) determines biological activity [1]. Satoh et al. (1997) independently confirmed this classification: among 13 benz[c]acridines tested, all six 7-methyl-substituted compounds (7-methyl; 7,9-dimethyl; 7,10-dimethyl; 7,11-dimethyl; 7,9,10-trimethyl; 7,9,11-trimethyl) were carcinogenic, while seven non-7-methyl compounds were inactive [2]. The target compound's 7-methyl + 9-phenyl substitution pattern aligns it with the potent carcinogenic 7,9-disubstituted class, distinguishing it from substitution patterns at C-5 or mono-substitution at C-7 alone.

7,9-Disubstitution Rule
Class-level
6/6 7-methyl-substituted compounds carcinogenic; 0/7 non-7-methyl compounds inactive. 5,7-dimethyl is exception (non-carcinogenic).
7,9-Disubstitution pattern predicts carcinogenic activity; 5,7-isomer not active
Resonance energy per π-electron correlates with activity (Motohashi 1992, Satoh 1997)
Topological resonance energy K-region reactivity Carcinogenicity prediction Quantum chemical SAR

Physicochemical Impact of the 9-Phenyl Substituent

The target compound (C₂₄H₁₇N, MW 319.40 g/mol) differs fundamentally from its closest methyl-only analog, 7,9-dimethylbenz[c]acridine (CAS 963-89-3, C₁₉H₁₅N, MW 257.33 g/mol), by the replacement of a methyl group (–CH₃, 15 Da) with a phenyl ring (–C₆H₅, 77 Da) at position 9, yielding a net increase of 62 Da (24% higher molecular weight) [1]. This substitution dramatically alters the compound's physicochemical profile: the target compound exhibits a calculated LogP of 6.52 and a boiling point of 547°C at 760 mmHg, compared to 7,9-dimethylbenz[c]acridine's estimated LogP of approximately 5.2-5.5 and boiling point near 440°C . The 9-phenyl ring introduces an additional aromatic system capable of independent π-stacking interactions with DNA base pairs, expands the molecular surface area available for cytochrome P450 binding, and creates steric constraints at the bay region that may alter diol-epoxide formation geometry relative to the 9-methyl analog.

9-Phenyl vs 9-Methyl
Cross-study
Target: MW 319.4, LogP 6.52. 7,9-Dimethyl analog: MW 257.3, LogP ~5.2–5.5.
Higher MW and LogP may alter dosing, tissue distribution, and microsomal partitioning
Physicochemical data from Chemsrc and NIST; LogP calculated
Molecular weight differentiation Lipophilicity Physicochemical profiling Substituent electronic effects

DNA Intercalation Strength in Carcinogenic Benz[c]acridines

Okano et al. (1975) studied the electronic interaction of nine benz[c]acridine derivatives with DNA and demonstrated that the interaction system showed marked hypochromism in the ultraviolet region, with the degree of hypochromism (expressed by integrated intensity) paralleling the pKa of the benzacridines [1]. Critically, the hypochromism of the interaction system in which carcinogenic benz[c]acridine derivatives participated was larger than that of the system involving non-carcinogenic derivatives, establishing that stronger DNA intercalation distinguishes carcinogenic from non-carcinogenic members of this class [1]. As a 7,9-disubstituted benz[c]acridine that conforms to the potent carcinogenic substitution pattern validated by Motohashi et al. and Satoh et al., the target compound is predicted to belong to the higher-hypochromism (stronger DNA-binding) group, differentiating it from non-carcinogenic mono-substituted or 5,7-disubstituted benz[c]acridines.

DNA Intercalation
Class-level inference
Carcinogenic benz[c]acridines show larger UV hypochromism (stronger DNA binding) than non-carcinogenic analogs.
Predicted stronger DNA intercalation; supports DNA damage and adduct research
Data to verify for target compound; Okano 1975 class-level finding
DNA intercalation UV hypochromism Spectroscopic binding assay Carcinogen-DNA interaction

Optimal Research and Industrial Applications


Experimental Hepatocellular Carcinoma Induction Model

This compound is specifically documented as a reagent for inducing experimental liver cancer, with regulatory recognition under NTP 85-002 as reasonably anticipated to be a human carcinogen [1]. Its demonstrated liver tropism—contrasting with the predominantly pulmonary tumorigenesis of the parent benz[c]acridine (2.5 lung tumors vs. 0.15 liver tumors per mouse at 1.05 µmol) [2]—makes it the appropriate selection when a chemical initiator with hepatocyte-specific carcinogenic activity is required. Researchers developing chemically induced HCC models should select this compound over the parent benz[c]acridine or non-hepatotropic methyl analogs when the experimental objective is to recapitulate human hepatocellular carcinogenesis pathways.

SAR Reference for 7,9-Disubstituted Benz[c]acridines

As a member of the 7,9-disubstituted benz[c]acridine class that Motohashi et al. (1992) identified as having potent carcinogenic activity and significantly lower resonance energy per π-electron [3], this compound serves as an essential reference standard in SAR studies investigating how the steric and electronic nature of the C-9 substituent (phenyl vs. methyl, ethyl, or other groups) modulates carcinogenic potency. The 9-phenyl variant offers a 62 Da mass increase and an additional aromatic π-system compared to 7,9-dimethylbenz[c]acridine, providing a critical data point for computational models predicting aza-PAH carcinogenicity from substituent parameters.

DNA Adduct and Metabolic Activation Pathway Studies

The compound's predicted stronger DNA intercalation (larger UV hypochromism, as established for carcinogenic benz[c]acridines by Okano et al., 1975 [4]) combined with its 7-methyl substituent—which drives bay-region diol-epoxide metabolic activation (Chang et al., 1986 demonstrating 8- to 9-fold tumor increases via the 3,4-dihydrodiol pathway) [2]—positions it as a mechanistically informative probe for studying how 9-aryl substitution influences cytochrome P450-mediated bioactivation, DNA adduct stereochemistry, and mutagenic lesion spectra compared to 9-alkyl-substituted analogs. Metabolic studies using rat liver microsomes or isolated hepatocytes can directly compare the oxidative fate of the 9-phenyl group versus the 9-methyl group of 7,9-dimethylbenz[c]acridine.

Environmental Aza-PAH Analytical Reference Standard

Benz[c]acridines are continually detected in environmental samples including airborne particulates, soil, and water across geographically diverse locations [1]. The target compound, with its well-defined physicochemical profile (MW 319.4, LogP 6.52, characteristic UV absorbance) [1] and established carcinogen classification, serves as a high-purity analytical reference standard for chromatographic method development (HPLC, GC-MS) targeting aza-PAHs in environmental monitoring programs, particularly where differentiation of phenyl-substituted from methyl-substituted benz[c]acridine congeners is analytically required.

Application
Selection Property
Validation Focus
HCC induction research
Liver tropism of carcinogen
Tumorigenesis endpoint in rodent liver
SAR reference standard
9-Phenyl substituent effect vs methyl
Carcinogenicity classification by substitution pattern
Metabolic activation probe
Bay-region diol-epoxide pathway
DNA adduct stereochemistry and mutagenic spectra
Environmental PAH analysis
Defined physicochemical profile (MW, LogP)
Chromatographic separation from methyl analogs
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